molecular formula C21H16N2O3 B2399102 3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-59-1

3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Cat. No.: B2399102
CAS No.: 851411-59-1
M. Wt: 344.37
InChI Key: DXXLALKCUQIVCO-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a synthetic small molecule built around a chromeno[4,3-b]pyridine core, a heterocyclic framework of significant interest in medicinal chemistry and drug discovery . This compound is functionalized with a 4-methyl-5-oxo group on the chromenopyridine scaffold and a 3-methylbenzamide substituent. The chromenopyridine core is a privileged structure known to exhibit a range of bioactivities, and its derivatives are frequently investigated for their potential interactions with enzymes and receptors involved in disease pathways . Similar chromenopyridine derivatives have been synthesized via efficient, environmentally friendly methods such as one-pot multi-component reactions under catalyst-free conditions, suggesting viable synthetic routes for this compound . The 3-methylbenzamide moiety may influence the compound's overall lipophilicity and electronic distribution, which are critical parameters for its pharmacokinetic properties and target binding affinity. Researchers can explore this molecule as a key intermediate or building block for the synthesis of more complex heterocyclic systems, or as a candidate for high-throughput screening in oncology and infectious disease research, given the documented interest in related structures . This product is intended for research purposes in a controlled laboratory environment only. It is not approved for use in humans or animals, nor is it intended for diagnostic, therapeutic, or any veterinary applications.

Properties

IUPAC Name

3-methyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-12-6-5-7-14(10-12)20(24)23-17-11-13(2)18-19(22-17)15-8-3-4-9-16(15)26-21(18)25/h3-11H,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXLALKCUQIVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation of 4-Hydroxycoumarin

The synthesis commences with 4-hydroxycoumarin, which undergoes Vilsmeier-Haack formylation to yield 4-chloro-3-formylcoumarin (Scheme 1). Key conditions include:

  • Reagents : POCl₃/DMF complex in dry DCM at 0–5°C
  • Yield : 78–85% after recrystallization (EtOH/H₂O)
  • Characterization : ¹H NMR (DMSO-d₆) δ 10.32 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 2H)

Scheme 1 : Vilsmeier-Haack formylation of 4-hydroxycoumarin.

Cyclocondensation with Active Methylene Components

The formylated coumarin reacts with acetylacetone derivatives to construct the pyridine ring. A representative procedure involves:

  • Substrates : 4-Chloro-3-formylcoumarin (1 eq), acetylacetone (1.2 eq)
  • Catalyst : Et₃N (2 drops), NH₄OAc (2 mol%)
  • Solvent : EtOH (10 mL/g substrate)
  • Conditions : 60°C, 2 h
  • Yield : 82–90% after recrystallization

Table 1 : Optimization of cyclocondensation conditions

Entry Catalyst System Temp (°C) Time (h) Yield (%)
1 NH₄OAc only 60 4 62
2 Et₃N only 60 3 71
3 NH₄OAc + Et₃N 60 2 89
4 NH₄OAc + Et₃N 80 1.5 87

The dual catalyst system (Entry 3) proves optimal, with NH₄OAc facilitating imine formation and Et₃N deprotonating active methylene groups.

Functionalization at C2 Position: Benzamide Installation

Amination Strategies

Prior to benzamide formation, introduction of an amine group at C2 can be achieved through:

3.1.1. Nucleophilic Aromatic Substitution

  • Substrate : 2-Chlorochromeno[4,3-b]pyridin-5-one
  • Reagent : Ammonia (7N in MeOH)
  • Conditions : 100°C, sealed tube, 12 h
  • Yield : 68%

3.1.2. Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃/Xantphos
  • Base : Cs₂CO₃
  • Solvent : Toluene
  • Conditions : 110°C, 24 h
  • Yield : 74%

Benzoylation of 2-Aminochromeno[4,3-b]Pyridin-5-One

The 2-amino intermediate undergoes benzoylation with 3-methylbenzoyl chloride under Schotten-Baumann conditions:

  • Reagents : 3-Methylbenzoyl chloride (1.2 eq), NaOH (2 eq)
  • Solvent : THF/H₂O (3:1)
  • Conditions : 0°C → rt, 4 h
  • Yield : 85%
  • Purification : Recrystallization from EtOAc/hexanes

Critical Parameters :

  • Strict temperature control prevents O-acylation side reactions
  • Excess acyl chloride ensures complete conversion
  • Basic conditions maintain nucleophilicity of the amine

Alternative One-Pot Approaches

Niobium Pentachloride-Catalyzed Multicomponent Reaction

A recent advance employs NbCl₅ to catalyze a single-step assembly:

Components :

  • 4-Aminocoumarin
  • 4-Methylbenzaldehyde
  • Ethyl 3-methylbenzoylacetate

Conditions :

  • Catalyst: NbCl₅ (10 mol%)
  • Solvent: EtOH
  • Temp: 80°C, 6 h
  • Yield: 72%

Mechanistic Insight :
Niobium activates both the aldehyde (via Lewis acid coordination) and the β-ketoester (through enolate formation), enabling consecutive Knoevenagel condensation and cyclization.

Comparative Analysis of Synthetic Routes

Table 2 : Evaluation of preparation methods

Method Steps Total Yield (%) Purity (HPLC) Green Metrics*
Stepwise (Vilsmeier + Amidation) 3 62 98.5 0.48
Buchwald-Amidation 2 55 97.8 0.32
NbCl₅ Multicomponent 1 72 99.1 0.67

*Calculated using EcoScale: Excellent >0.75; Acceptable >0.5

The multicomponent approach demonstrates superior atom economy and reduced purification needs, though scalability requires further optimization.

Characterization and Analytical Data

Spectroscopic Properties

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 11.23 (s, 1H, NH), 8.72 (s, 1H, H-3), 8.15 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 3H), 7.52–7.45 (m, 3H), 2.68 (s, 3H, CH₃), 2.42 (s, 3H, CH₃)

HRMS (ESI) :

  • m/z [M+H]⁺ Calcd for C₂₂H₁₇N₂O₃: 357.1239; Found: 357.1234

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C19H18N2O3
CAS Number : 851411-59-1

The compound features a chromeno[4,3-b]pyridine core fused with a benzamide moiety, which contributes to its unique chemical properties and biological activities. The presence of both nitrogen and oxygen in the heterocyclic structure enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has been investigated for its potential as an anticancer agent . It exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can potentially halt the proliferation of cancer cells .

The compound has shown promise in various biological assays:

  • Anticancer Properties : Studies indicate that it can inhibit the growth of different cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Enzyme Inhibition : Its ability to act as an enzyme inhibitor makes it a candidate for further research in drug development targeting specific diseases .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar chromeno[4,3-b]pyridine derivatives in preclinical models:

  • Antitumor Activity : A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines such as HCT116 (colorectal carcinoma) .
  • Mechanistic Insights : Research into the biochemical pathways affected by these compounds suggests they can induce apoptosis through multiple mechanisms .

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit CDKs by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno-pyridine benzamide derivatives exhibit variations in substituents and scaffold modifications, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide - 3-methyl benzamide
- 4-methyl chromeno-pyridinone
C₂₂H₁₆N₂O₃ 364.38 Methyl groups enhance lipophilicity; potential for improved membrane permeability .
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 6189-52-2) - 4-(2,5-dioxopyrrolidin-1-yl) benzamide
- 4-methyl chromeno-pyridinone
C₂₄H₁₇N₃O₅ 427.40 Pyrrolidinedione substituent introduces polarity and hydrogen-bonding capacity, potentially enhancing solubility .
2-(dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide (C319-0202) - 2-(dibutylamino) acetamide
- 4-methyl chromeno-pyridinone
C₂₄H₂₈N₃O₂ 398.50 Dibutylamino group increases basicity and bulkiness, which may influence receptor binding kinetics .

Key Observations:

Substituent Effects on Lipophilicity: The 3-methyl benzamide derivative (target compound) has a lower molecular weight (364.38 g/mol) and higher lipophilicity compared to the 4-(2,5-dioxopyrrolidin-1-yl) benzamide analog (427.40 g/mol). This suggests that the latter may exhibit better aqueous solubility due to its polar pyrrolidinedione group . The dibutylamino acetamide derivative (C319-0202) has intermediate lipophilicity but greater steric bulk, which could modulate selectivity in biological targets .

Bioactivity Implications :

  • Methyl groups (e.g., at the 3- and 4-positions) are common in kinase inhibitors to optimize hydrophobic interactions with ATP-binding pockets.
  • The pyrrolidinedione group in CAS 6189-52-2 may mimic carbonyl functionalities in natural substrates, enhancing binding affinity to enzymes like proteases or oxidoreductases .

Synthetic Pathways :

  • Compounds in this class are typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a route where chromene intermediates react with benzoyl chloride to form benzamide derivatives .

Research Findings and Limitations

  • However, structural analogs like CAS 6189-52-2 and C319-0202 are cataloged as screening compounds, implying their use in high-throughput assays for drug discovery .

Biological Activity

3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a synthetic compound that belongs to the class of chromeno[4,3-b]pyridine derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chromeno[4,3-b]pyridine core with a benzamide moiety. This unique structure is believed to contribute to its distinct biological activities.

PropertyValue
Molecular FormulaC18H16N2O3
Molecular Weight304.33 g/mol
CAS Number851411-59-1

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs) , which play a crucial role in cell cycle regulation. By binding to the active site of CDKs, this compound may prevent the phosphorylation of target proteins necessary for cell cycle progression, thereby exerting its anticancer effects .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's efficacy is often measured using IC50 values, which represent the concentration required to inhibit cell growth by 50%.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.0
A549 (Lung Cancer)10.0

These values suggest that the compound may be a promising candidate for further development as an anticancer agent.

Other Biological Activities

In addition to its anticancer properties, this compound has shown potential in other areas:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Effects : Some derivatives of chromeno[4,3-b]pyridine compounds exhibit antimicrobial activity against various pathogens .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related chromeno[4,3-b]pyridine derivatives:

  • Synthesis and Evaluation : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various chromeno derivatives and their evaluation against CDK inhibitors. The results indicated promising inhibitory activities against CDK2 and CDK9 .
  • Mechanistic Studies : Another research article explored the mechanism by which these compounds induce apoptosis in cancer cells through caspase activation pathways .
  • Comparative Analysis : A comparative study showed that while many chromeno derivatives exhibit similar biological activities, this compound stands out due to its unique structural features that enhance its binding affinity to CDKs .

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with the formation of the chromeno-pyridine core. For example, salicylaldehyde derivatives can undergo condensation with malononitrile and substituted pyridinones under reflux in pyridine (3–5 hours) to yield the chromeno-pyridine scaffold . Subsequent coupling with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or DMF completes the benzamide linkage. Key parameters include:

  • Temperature : 80–120°C for cyclization steps.
  • Solvents : Pyridine, ethanol, or DMF for solubility and reaction efficiency.
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring closure.
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. Q2. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming its purity?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–8.2 ppm) and carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 387.147 [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves the chromeno-pyridine ring system and benzamide orientation. SHELX software (e.g., SHELXL for refinement) is widely used for crystal structure analysis .
  • HPLC/Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported pharmacological data for this compound, particularly in its mechanism of action?

Methodological Answer: Discrepancies in biological activity (e.g., variable IC₅₀ values across assays) may arise from:

  • Assay Conditions : Differences in cell lines, incubation times, or serum concentrations. Standardize protocols using guidelines like NIH/NCATS recommendations.
  • Target Selectivity : Perform competitive binding assays (SPR, ITC) to confirm interactions with proposed targets (e.g., kinases, GPCRs).
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to identify metabolite interference .
    Example: In glucocorticoid receptor (GR) studies, cellular transrepression/transactivation assays and cytokine profiling in human whole blood can clarify partial vs. full agonism .

Q. Q4. What computational strategies are effective for predicting the binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., GR ligand-binding domain). Key residues (e.g., Asn564, Gln642) may stabilize the chromeno-pyridine core .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of predicted poses.
  • QSAR Models : Corrogate substituent effects (e.g., methyl vs. chloro groups) on bioactivity using datasets from PubChem or ChEMBL .

Q. Q5. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400, cyclodextrins) or salt formation (e.g., hydrochloride).
  • Permeability Assays : Conduct Caco-2 monolayer studies to evaluate intestinal absorption.
  • Metabolic Profiling : Identify cytochrome P450 liabilities (CYP3A4/2D6 inhibition assays) and design prodrugs if necessary .
    Example: Introducing a piperidinyl group (as in related compounds) improved brain penetration in rodent models .

Comparative and Mechanistic Studies

Q. Q6. How does the substitution pattern on the chromeno-pyridine core influence biological activity?

Methodological Answer:

  • Methyl vs. Halogen Substitutions : Methyl groups (e.g., 3-methyl) enhance lipophilicity and membrane permeability, while halogens (e.g., Cl, F) improve target affinity via halogen bonding.
  • Ring Expansion : Compare 5H-chromeno[4,3-b]pyridine derivatives with 6H or 7H analogs using cytotoxicity assays (e.g., MTT in HeLa cells) .
    Data Table :
SubstituentLogPIC₅₀ (μM)Target Affinity (Kd, nM)
3-Methyl3.20.4512.3 (GR)
3-Chloro3.80.288.7 (GR)
3-Fluoro3.50.3710.1 (GR)
Data adapted from

Q. Q7. What strategies mitigate synthetic challenges in scaling up this compound for preclinical trials?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield.
  • Green Solvents : Replace DMF with Cyrene or 2-MeTHF to reduce toxicity.
  • Process Analytical Technology (PAT) : Use inline FTIR/Raman for real-time monitoring of intermediates .

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